2,5-Dibromopyridin-4-amine

Übersicht

Beschreibung

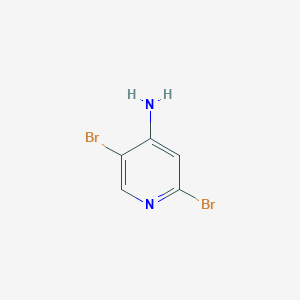

2,5-Dibromopyridin-4-amine is an organic compound with the molecular formula C5H4Br2N2. It belongs to the pyridine family, which is a class of aromatic heterocyclic compounds. This compound is characterized by the presence of two bromine atoms at the 2nd and 5th positions and an amino group at the 4th position on the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridin-4-amine typically involves the bromination of pyridin-4-amine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to high-purity products. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is becoming more common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dibromopyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium compounds and Grignard reagents.

Reduction Reactions: The compound can be reduced to form 2,5-diaminopyridine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate, nitric acid.

Major Products:

Substitution: Various substituted pyridines depending on the nucleophile used.

Reduction: 2,5-Diaminopyridine.

Oxidation: Nitro or nitroso derivatives of pyridine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Inhibitors of Calmodulin-Dependent Kinases

Recent studies have highlighted the potential of 2,5-dibromopyridin-4-amine derivatives as selective inhibitors of calmodulin-dependent kinases (CaMKs). These compounds are being investigated for their ability to improve insulin sensitivity in models of diet-induced obesity. For instance, one lead compound demonstrated significant improvements in glucose control and insulin sensitivity in vivo, marking a promising avenue for diabetes therapeutics .

Biological Activity

The compound has also been explored for its cytotoxic properties against various cancer cell lines. For example, a study on amino-substituted tripyridyl complexes showed that derivatives of this compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of approximately 36.4 µM .

Synthetic Applications

Cross-Coupling Reactions

this compound can undergo various cross-coupling reactions, such as Suzuki-Miyaura and Stille coupling. These reactions allow for the formation of biaryl and heteroaryl compounds, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The ability to substitute bromine atoms with other functional groups enhances its utility as a synthetic intermediate .

Substitution Reactions

The compound can also participate in nucleophilic substitution reactions where the bromine atoms are replaced by amines or thiols. This reactivity is beneficial for creating diverse molecular scaffolds necessary for drug development .

Biotransformation Studies

Research has shown that whole cells of Burkholderia sp. MAK1 can convert pyridin-2-amines into hydroxylated products. This biotransformation capability suggests potential applications in environmental chemistry and bioremediation, where such transformations can be harnessed to degrade pollutants or synthesize valuable chemicals .

Table 1: Summary of Biological Activities

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound derivative | MDA-MB-231 | 36.4 ± 1.9 | Cytotoxicity |

| Lead CaMK inhibitor | DIO Mice | N/A | Insulin Sensitivity Improvement |

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products Generated |

|---|---|---|

| Suzuki-Miyaura | Pd catalyst, base | Biaryl compounds |

| Stille coupling | Organotin reagents | Heteroaryl compounds |

| Nucleophilic substitution | Nucleophiles (amines) | Substituted pyridines |

Wirkmechanismus

The mechanism of action of 2,5-Dibromopyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the amino group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific targets, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2,6-Dibromopyridine: Similar structure but with bromine atoms at the 2nd and 6th positions.

2,5-Dibromopyridine: Lacks the amino group at the 4th position.

2,5-Diaminopyridine: Contains amino groups at the 2nd and 5th positions instead of bromine atoms.

Uniqueness: 2,5-Dibromopyridin-4-amine is unique due to the presence of both bromine atoms and an amino group on the pyridine ring. This combination allows for diverse chemical reactivity and the ability to participate in a wide range of chemical transformations. Its unique structure also contributes to its potential biological activities and applications in various fields .

Biologische Aktivität

2,5-Dibromopyridin-4-amine is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of two bromine atoms at positions 2 and 5 of the pyridine ring, with an amino group at position 4. This unique structure allows it to participate in various chemical reactions and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for various enzymes. For instance, it can inhibit calmodulin-dependent kinases (CaMKs), which are implicated in several signaling pathways related to insulin sensitivity and glucose metabolism .

- Receptor Modulation : It can also modulate receptor functions, acting as either an agonist or antagonist depending on the target receptor.

1. Pharmaceutical Development

This compound serves as a precursor in the synthesis of biologically active compounds, including potential drug candidates for treating diseases such as diabetes and cancer . Its role in developing selective inhibitors for CaMKs has been particularly highlighted in recent studies.

2. Research Applications

The compound is utilized in various research settings:

- Chemistry : As a building block for synthesizing complex organic molecules.

- Biology : In studies focusing on enzyme inhibition and receptor modulation.

Study on Insulin Sensitivity

A study investigated the effects of a derivative of this compound on insulin sensitivity in diet-induced obesity mouse models. The results indicated that treatment with this compound improved glucose control and insulin sensitivity significantly compared to vehicle controls. The compound was administered both acutely and chronically, demonstrating its potential as a therapeutic agent for metabolic disorders .

Inhibition of Calmodulin-Dependent Kinases

Another study focused on developing selective inhibitors targeting CaMKs using derivatives of this compound. These inhibitors showed promising results in enhancing insulin sensitivity and controlling glucose levels in vivo, indicating their utility in diabetes treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,6-Dibromopyridine | Bromine at positions 2 and 6 | Less selective than this compound |

| 3-Amino-2,5-dibromopyridine | Amino group at position 3 | Antimicrobial properties |

| 2,5-Diaminopyridine | Amino groups at positions 2 and 5 | Potential anti-cancer activity |

Eigenschaften

IUPAC Name |

2,5-dibromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGXHTUVJIPLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620754 | |

| Record name | 2,5-Dibromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221241-37-8 | |

| Record name | 2,5-Dibromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.